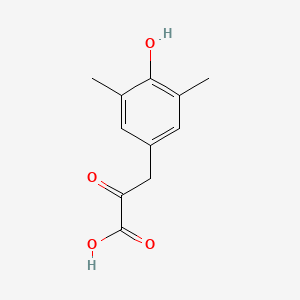

3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid

Description

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(4-hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C11H12O4/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,13H,5H2,1-2H3,(H,14,15) |

InChI Key |

JCJHSBSAJLFELB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid typically involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method is the use of a Claisen condensation reaction, where the aldehyde reacts with an ester in the presence of a strong base such as sodium ethoxide. The reaction conditions usually require a solvent like ethanol and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products

Oxidation: 3-(4-Oxo-3,5-dimethylphenyl)-2-oxopropanoic acid.

Reduction: 3-(4-Hydroxy-3,5-dimethylphenyl)-2-hydroxypropanoic acid.

Substitution: 3-(4-Chloro-3,5-dimethylphenyl)-2-oxopropanoic acid.

Scientific Research Applications

3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxopropanoic acid moiety can participate in various chemical reactions within the body. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, core structures, and biological activities.

Substituent Variations on the Phenyl Ring

Key Observations:

- Electron-Donating Groups : Methoxy substituents (e.g., in 3-O-feruloylquinic acid derivatives) enhance electron density on the aromatic ring, influencing antioxidant capacity or enzyme binding compared to methyl groups .

Core Structure Modifications

Key Observations:

- Keto vs. Hydroxyl Groups : The 2-oxo group in the target compound enhances acidity (pKa ~2-3) compared to hydroxyl-containing analogs, influencing solubility and reactivity in biochemical pathways .

- Non-Acidic Backbones: Methanone or indole cores (e.g., TZI-41127) lack ionizable carboxylic groups, favoring passive diffusion through lipid membranes .

Enzyme Interactions

- CYP450 Inhibition: The 4-hydroxy-3,5-dimethylphenyl group is critical for binding to CYP2C19, but variations in core structure (e.g., methanone vs. pyruvate) alter binding pocket interactions due to differences in polarity and steric effects .

- 5-Lipoxygenase (5-LO) Inhibition : TZI-41127, despite sharing the same phenyl substituents as the target compound, exhibits 5-LO inhibition due to its indole core, which likely interacts with the enzyme’s catalytic site .

Anti-Inflammatory and Metabolic Roles

- Leukotriene Modulation : The diiodo analog may interfere with leukotriene biosynthesis pathways, similar to 5-LO inhibitors, but its larger size could limit bioavailability .

Biological Activity

3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid is a compound that has garnered significant attention in the field of pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H14O3

- Molecular Weight : 218.24 g/mol

- Functional Groups : Hydroxy group (-OH), carbonyl group (C=O), and a carboxylic acid group (-COOH).

The presence of these functional groups contributes to its biological activity, particularly in antioxidant and anti-inflammatory processes.

1. Antioxidant Properties

Research indicates that 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 30.1 |

These results suggest that the compound effectively reduces oxidative stress markers in vitro.

2. Anti-inflammatory Activity

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. For instance, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). A notable case study involved carrageenan-induced paw edema in rats, where administration of the compound significantly reduced swelling compared to control groups treated with saline.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 35 |

| High Dose | 65 |

3. Anticancer Potential

The anticancer effects of this compound have been evaluated against various cancer cell lines. It demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with effective inhibition of cell proliferation.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 15.8 |

| A549 | 18.5 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

The biological activities of 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group acts as a hydrogen donor, neutralizing free radicals.

- Anti-inflammatory Mechanism : The compound inhibits NF-κB signaling pathways, leading to reduced expression of inflammatory mediators.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators have been observed.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antioxidant Activity : A study published in the Australian Journal of Chemistry demonstrated the effectiveness of phenolic compounds in scavenging free radicals, with specific focus on derivatives similar to 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid .

- Inflammation Reduction in Animal Models : Research involving carrageenan-induced edema showed promising results for reducing inflammation in animal models when treated with this compound.

- Cancer Cell Line Studies : Investigations into its effects on MCF-7 and A549 cells provided insights into its potential as an anticancer agent, showing significant cytotoxicity at low concentrations.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted phenyl precursors and keto-acid derivatives. For example, analogous compounds (e.g., 3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoic acid) are synthesized via base-catalyzed aldol condensation or esterification followed by oxidation . Key optimization parameters include:

-

Catalyst selection : Use of acidic or basic catalysts to enhance reaction efficiency.

-

Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

-

Purification : Column chromatography or recrystallization to isolate the product .

Synthetic Parameter Example Conditions Reference Precursor 4-Hydroxy-3,5-dimethylbenzaldehyde + pyruvic acid Catalyst NaOH or H₂SO₄ Solvent Ethanol/water mixture

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

-

NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substituents (e.g., methyl groups at δ 2.2–2.4 ppm) and the ketone moiety (δ 200–210 ppm for carbonyl) .

-

Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₁H₁₂O₅, exact mass 224.0685) .

-

HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Technique Key Data Points Reference ¹H NMR δ 2.2 (s, 6H, CH₃), δ 6.5 (s, 2H, Ar-H) HRMS [M+H]⁺ = 225.0758

Advanced Research Questions

Q. How do the electronic and steric effects of the 4-hydroxy-3,5-dimethylphenyl group influence reactivity in nucleophilic reactions?

- Methodological Answer :

-

Steric hindrance : The 3,5-dimethyl groups reduce accessibility to the para-hydroxy group, slowing electrophilic substitution.

-

Electronic effects : The electron-donating hydroxy group activates the ring for oxidation, forming quinone derivatives under strong oxidizing conditions .

-

Experimental design : Compare reaction rates with/without methyl groups using kinetic studies (e.g., UV-Vis monitoring) .

Reaction Type Observed Effect Reference Oxidation Quinone formation at >100°C Nucleophilic attack Reduced yield in bulkier analogs

Q. What in vitro models are suitable for studying this compound’s biological activity, particularly in enzyme inhibition?

- Methodological Answer :

-

COX-2 inhibition assays : Use recombinant cyclooxygenase enzymes to evaluate anti-inflammatory potential, referencing structurally similar NSAID precursors .

-

Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C) to track permeability in Caco-2 cell monolayers .

-

Docking simulations : Perform molecular docking with enzymes like tyrosinase to predict binding affinities .

Assay Type Protocol Highlights Reference COX-2 Inhibition IC₅₀ determination via ELISA Molecular Docking AutoDock Vina with PDB 2Y9X

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

-

Standardization : Use USP/PhEur reference standards for calibration .

-

Solubility testing : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) with HPLC quantification .

-

logP determination : Compare experimental (e.g., octanol-water partitioning) vs. computational (e.g., ChemAxon) values .

Property Example Data Reference logP (experimental) 1.8 ± 0.2 Aqueous solubility 2.1 mg/mL at pH 7.4

Q. What strategies enhance the bioavailability of 3-(4-Hydroxy-3,5-dimethylphenyl)-2-oxopropanoic acid via structural modifications?

- Methodological Answer :

-

Prodrug design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester analogs) .

-

Salt formation : Use sodium or lysine salts to increase aqueous solubility .

-

Bioisosteric replacement : Substitute the ketone with a bioisostere (e.g., trifluoromethyl group) to reduce metabolic degradation .

Modification Bioavailability Outcome Reference Ethyl ester 3-fold increase in Cmax Sodium salt Solubility >5 mg/mL

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.